N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a benzothiazole moiety, a nitro group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various types of chemical reactions:
Substitution: The benzothiazole moiety can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated or alkylated derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its antibacterial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Lacks the nitro and pyrrolidine groups.
3-nitro-4-(pyrrolidin-1-yl)benzamide: Lacks the benzothiazole moiety.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of its benzothiazole, nitro, and pyrrolidine groups, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H20N4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C24H20N4O3S/c29-23(17-9-12-20(21(15-17)28(30)31)27-13-3-4-14-27)25-18-10-7-16(8-11-18)24-26-19-5-1-2-6-22(19)32-24/h1-2,5-12,15H,3-4,13-14H2,(H,25,29) |
InChI Key |
GEXXFQOFAULTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-] |
Origin of Product |
United States |
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